molecular formula C21H29N3 B5728335 N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline

N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline

Cat. No. B5728335
M. Wt: 323.5 g/mol
InChI Key: CQGIJCSGLIRNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline, commonly known as DPPEA, is a chemical compound that has been extensively studied for its potential use in scientific research. DPPEA belongs to the family of piperazine derivatives and has been found to exhibit a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of DPPEA is not fully understood. However, it has been proposed that DPPEA acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and pain. DPPEA has also been found to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
DPPEA has been found to exhibit a variety of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its antidepressant and anxiolytic effects. DPPEA has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.

Advantages and Limitations for Lab Experiments

DPPEA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DPPEA has also been found to exhibit a variety of biochemical and physiological effects, which makes it a useful tool for studying the regulation of mood, anxiety, and pain.
However, there are also some limitations associated with the use of DPPEA in lab experiments. One limitation is that the exact mechanism of action of DPPEA is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that DPPEA has not been extensively studied in vivo, which makes it difficult to extrapolate the results of experiments to humans.

Future Directions

There are several future directions for research on DPPEA. One direction is to further elucidate the mechanism of action of DPPEA, which may lead to the development of more effective antidepressant and anxiolytic drugs. Another direction is to study the effects of DPPEA in vivo, which may provide insight into its potential therapeutic uses in humans. Finally, further research is needed to determine the safety and toxicity of DPPEA, which is essential for its potential use as a drug.

Synthesis Methods

The synthesis of DPPEA involves the reaction of 4-phenyl-1-piperazinecarboxylic acid with N,N-diethylethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with aniline to yield DPPEA. The purity of DPPEA can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DPPEA has been extensively studied for its potential use in scientific research. It has been found to exhibit a variety of biochemical and physiological effects, including antidepressant, anxiolytic, and antinociceptive properties. DPPEA has also been found to modulate the activity of various neurotransmitter systems, including the serotonin, dopamine, and noradrenaline systems.

properties

IUPAC Name

N,N-diethyl-4-[(4-phenylpiperazin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-3-23(4-2)21-12-10-19(11-13-21)18-22-14-16-24(17-15-22)20-8-6-5-7-9-20/h5-13H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGIJCSGLIRNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5424176

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